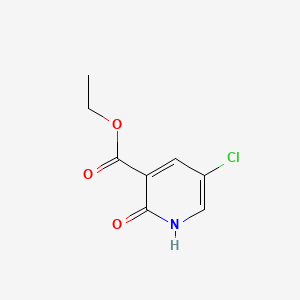

Ethyl 5-chloro-2-hydroxynicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-chloro-2-hydroxynicotinate is a chemical compound with the CAS Number: 1214366-84-3 . It has a molecular weight of 201.61 and its IUPAC name is ethyl 5-chloro-2-hydroxynicotinate . It is typically stored at ambient temperature .

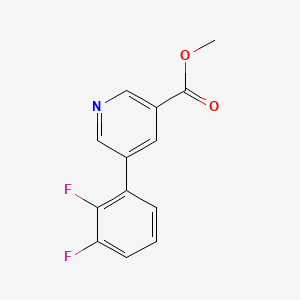

Molecular Structure Analysis

The InChI code for Ethyl 5-chloro-2-hydroxynicotinate is 1S/C8H8ClNO3/c1-2-13-8(12)6-3-5(9)4-10-7(6)11/h3-4H,2H2,1H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 5-chloro-2-hydroxynicotinate is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.科学的研究の応用

Chemical Education

Lastly, Ethyl 5-chloro-2-hydroxynicotinate can be used as an educational tool in chemical education. Its synthesis and reactivity can be demonstrated in academic laboratories to teach students about organic chemistry principles and reaction mechanisms.

Each of these applications leverages the unique chemical structure of Ethyl 5-chloro-2-hydroxynicotinate , which includes an ethyl ester group, a chloro substituent, and a hydroxy group on a nicotinic acid derivative. This versatility makes it a compound of significant interest across various fields of scientific research .

Safety and Hazards

The safety information available indicates that Ethyl 5-chloro-2-hydroxynicotinate is associated with certain hazards. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

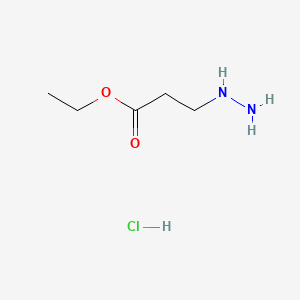

Mode of Action

It’s known that similar compounds can react with aldehydes and ketones to form oximes or hydrazones . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones, as mentioned above, can have various downstream effects, including the modulation of enzymatic activity and signal transduction .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The formation of oximes and hydrazones can potentially alter the function of target molecules, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of Ethyl 5-chloro-2-hydroxynicotinate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound is stored at ambient temperature, suggesting that it is stable under normal environmental conditions .

特性

IUPAC Name |

ethyl 5-chloro-2-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8(12)6-3-5(9)4-10-7(6)11/h3-4H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSFSCYAZXUNNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CNC1=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B578070.png)

![3-Methyl-n-propyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B578072.png)